molecular formula C20H14Cl3N3OS B11424831 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424831
M. Wt: 450.8 g/mol
InChI Key: AWIWZHFNNYMQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorophenyl groups, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of chlorophenyl groups and the carbonitrile moiety. Key steps may include:

    Cyclization Reactions: Formation of the pyrido[2,1-b][1,3,5]thiadiazine ring system through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of chlorophenyl groups via nucleophilic aromatic substitution reactions, often using chlorinated benzene derivatives and suitable nucleophiles.

    Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions such as cyanation, using reagents like sodium cyanide or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials, owing to its unique structural features and reactivity.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 2,6-dichlorophenyl group, which may affect its reactivity and biological activity.

    8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 3-chlorophenyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both 3-chlorophenyl and 2,6-dichlorophenyl groups in 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile contributes to its unique chemical and biological properties. This dual substitution pattern can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14Cl3N3OS

Molecular Weight

450.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H14Cl3N3OS/c21-12-3-1-4-13(7-12)25-10-26-18(27)8-14(15(9-24)20(26)28-11-25)19-16(22)5-2-6-17(19)23/h1-7,14H,8,10-11H2

InChI Key

AWIWZHFNNYMQBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC(=CC=C3)Cl)C#N)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.